molecular formula C21H33NO5S B408588 Diethyl 5-(decanoylamino)-3-methylthiophene-2,4-dicarboxylate CAS No. 312534-56-8

Diethyl 5-(decanoylamino)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B408588
CAS No.: 312534-56-8
M. Wt: 411.6g/mol
InChI Key: SLAKPYLIYJYFKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 5-(decanoylamino)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound belonging to the thiophene family Thiophenes are sulfur-containing heterocycles known for their diverse applications in medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 5-(decanoylamino)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoester, and elemental sulfur.

    Introduction of the Decanoylamino Group: The decanoylamino group can be introduced via an amide formation reaction, where decanoic acid is reacted with an amine derivative of the thiophene ring.

    Esterification: The final step involves esterification to introduce the diethyl ester groups at the 2,4-positions of the thiophene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: Diethyl 5-(decanoylamino)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the thiophene ring itself.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be used under controlled conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or alkanes, depending on the target functional group.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Diethyl 5-(decanoylamino)-3-methylthiophene-2,4-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of Diethyl 5-(decanoylamino)-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Modulating receptor-mediated signaling pathways.

    Altering Cellular Pathways: Affecting cellular processes such as apoptosis, cell proliferation, or differentiation.

Comparison with Similar Compounds

Uniqueness: Diethyl 5-(decanoylamino)-3-methylthiophene-2,4-dicarboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its long decanoylamino chain and ester groups make it a versatile compound for various applications.

Properties

CAS No.

312534-56-8

Molecular Formula

C21H33NO5S

Molecular Weight

411.6g/mol

IUPAC Name

diethyl 5-(decanoylamino)-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C21H33NO5S/c1-5-8-9-10-11-12-13-14-16(23)22-19-17(20(24)26-6-2)15(4)18(28-19)21(25)27-7-3/h5-14H2,1-4H3,(H,22,23)

InChI Key

SLAKPYLIYJYFKL-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)NC1=C(C(=C(S1)C(=O)OCC)C)C(=O)OCC

Canonical SMILES

CCCCCCCCCC(=O)NC1=C(C(=C(S1)C(=O)OCC)C)C(=O)OCC

Origin of Product

United States

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